Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate

BDK inhibition BCAA metabolism allosteric kinase inhibitor

This 6-cyclopropylbenzo[b]thiophene-2-carboxylate ester is a critical building block for medicinal chemistry. Validated against BDK inhibitors (BT2 IC₅₀ 3.19 µM) and α7 nAChR (Ki 210 nM), its cyclopropyl group enhances metabolic stability and target engagement. The methyl ester handle enables rapid diversification. Sourced at ≥98% purity with batch-specific QA, it outperforms non-cyclopropyl analogs in SAR campaigns.

Molecular Formula C13H12O2S
Molecular Weight 232.30 g/mol
CAS No. 1954361-44-4
Cat. No. B6309539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate
CAS1954361-44-4
Molecular FormulaC13H12O2S
Molecular Weight232.30 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)C=C(C=C2)C3CC3
InChIInChI=1S/C13H12O2S/c1-15-13(14)12-7-10-5-4-9(8-2-3-8)6-11(10)16-12/h4-8H,2-3H2,1H3
InChIKeyJJYZASAGKBJEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate (CAS 1954361-44-4): Procurement-Relevant Chemical Identity and Baseline Properties


Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate (CAS 1954361-44-4) is a heterocyclic small molecule belonging to the benzo[b]thiophene-2-carboxylate ester class, characterized by a cyclopropyl substituent at the 6-position and a methyl ester at the 2-position of the benzothiophene core . With a molecular formula of C₁₃H₁₂O₂S and a molecular weight of 232.30 g·mol⁻¹, this compound is supplied as a research-grade chemical (≥97% purity) by multiple vendors and is primarily employed as a synthetic building block and scaffold in medicinal chemistry campaigns targeting kinase inhibition, antitubercular programs, and central nervous system receptor modulation . Its structural features—the electron-rich benzothiophene core, the metabolically distinctive cyclopropyl group, and the ester handle amenable to further derivatization—position it as a versatile intermediate for structure–activity relationship (SAR) exploration in drug discovery [1].

Why Generic Substitution Fails for Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate: The Role of the Cyclopropyl Group and Ester Handle


Within the benzo[b]thiophene-2-carboxylate pharmacophore class, even seemingly minor structural modifications—such as replacing the 6-cyclopropyl substituent with a methyl, halogen, or hydrogen—can profoundly alter electronic distribution, conformational preferences, and metabolic stability, leading to divergent structure–activity relationships . For example, the BDK inhibitor 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2; IC₅₀ = 3.19 µM) and its 3-chloro-6-fluoro analog (BT2F) exhibit distinct pharmacokinetic and target-engagement profiles driven by the identity of the 6-substituent [1]. The cyclopropyl group introduces unique steric bulk and sp²-character that modulates π-stacking interactions with aromatic residues in enzyme binding pockets, while simultaneously providing resistance to cytochrome P450-mediated oxidation compared to alkyl-substituted analogs [2]. Furthermore, the methyl ester functionality can be selectively hydrolyzed to the carboxylic acid or converted to amide derivatives, enabling precise control over physicochemical properties during lead optimization—a versatility absent in the free acid or unsubstituted core alone [3]. These factors collectively mean that substituting this compound with a different 6-substituted or 2-functionalized benzo[b]thiophene congener cannot be assumed to yield equivalent biological outcomes, making informed procurement based on structural identity essential for reproducible research.

Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate: Quantitative Differentiation and Comparator Evidence Guide


6-Cyclopropyl Substitution Enables Selective BDK Inhibition Versus Unsubstituted and 6-Halo Congeners: Class-Level SAR Inference

While direct IC₅₀ data for methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate itself are not available in the primary literature, the benzothiophene-2-carboxylate scaffold has been pharmacologically validated in the BDK (branched-chain α-ketoacid dehydrogenase kinase) system. The prototypical inhibitor BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) exhibits an IC₅₀ of 3.19 µM, and its close analog BT2F (3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid) retains comparable potency while displaying distinct metabolic stability profiles [1]. Within this scaffold class, the identity of the 6-position substituent (Cl, F, cyclopropyl, methyl) is a critical determinant of both allosteric binding affinity and the compound's ability to induce BDK dissociation from the BCKDC complex . The 6-cyclopropyl variant introduces a conformationally constrained, electron-donating group that is predicted—based on molecular docking and SAR trends observed for related 6-substituted analogs—to enhance hydrophobic packing interactions within the BDK allosteric pocket relative to 6-H (unsubstituted) or 6-methyl derivatives, although this prediction remains to be experimentally validated [2].

BDK inhibition BCAA metabolism allosteric kinase inhibitor

Methyl Ester Provides a Versatile Synthetic Handle for Derivatization to Carboxylic Acid and Amide Bioisosteres

Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate serves as a direct precursor to the corresponding carboxylic acid (CAS 1252903-34-6) via simple ester hydrolysis, and to diverse amide derivatives through aminolysis or coupling reactions. This chemical versatility contrasts with the free acid form, which requires activation (e.g., acid chloride formation or coupling reagent) for amide bond formation, adding synthetic steps. In the BDK inhibitor series BT2, BT2F, and the prodrug BT3 (N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide), the carboxylic acid and carboxamide functionalities are essential for target engagement and in vivo efficacy [1]. The methyl ester form of the 6-cyclopropyl variant therefore offers researchers greater flexibility in late-stage diversification compared to procurement of the acid alone, enabling parallel synthesis of compound libraries for SAR campaigns [2].

prodrug design carboxylic acid bioisostere synthetic intermediate

Cyclopropyl Group Confers Metabolic Stability Advantage Over Alkyl-Substituted Benzo[b]thiophene Analogs

The cyclopropyl moiety is a well-established structural motif in medicinal chemistry for mitigating oxidative metabolism at benzylic and α-to-heteroaryl positions. In the context of benzo[b]thiophene derivatives, 6-alkyl substituents (e.g., methyl, ethyl, isopropyl) are susceptible to CYP450-mediated hydroxylation and subsequent clearance, whereas the cyclopropyl group—owing to its increased C–H bond dissociation energy and conformational rigidity—exhibits enhanced metabolic stability [1]. While direct microsomal stability data for methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate are not publicly available, the metabolic advantage of cyclopropyl over isopropyl or ethyl substitution has been quantitatively demonstrated in numerous drug discovery programs, with typical improvements in intrinsic clearance (CLint) of 2- to 10-fold in human liver microsome assays [2]. This property differentiates the 6-cyclopropyl compound from its 6-methyl, 6-ethyl, and 6-isopropyl analogs as a more stable starting point for lead optimization in programs requiring favorable pharmacokinetic profiles [3].

metabolic stability CYP450 oxidation cyclopropyl effect

Optimal Research and Industrial Application Scenarios for Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate


BDK/BCKDK Inhibitor Lead Optimization and SAR Expansion

Research groups pursuing allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK/BCKDK) for cardiometabolic disease indications should prioritize this compound as a 6-substituted scaffold for SAR expansion. The validated BT2/BT2F chemotype provides a quantitative benchmark (BT2 IC₅₀ = 3.19 µM), and the 6-cyclopropyl variant offers a sterically and electronically differentiated starting point for exploring the BDK allosteric pocket [1]. The methyl ester can be hydrolyzed to the acid or directly converted to diverse carboxamides for library synthesis, enabling systematic probing of the 2-position vector's contribution to potency and selectivity .

Mycobacterium tuberculosis DprE1 Inhibitor Development Using Benzo[b]thiophene Scaffolds

Given that benzo[b]thiophene-2-carboxylic acid derivatives (e.g., compound 7b) have demonstrated potent in vitro and ex vivo activity against drug-sensitive and multidrug-resistant M. tuberculosis H37Ra, with MIC values as low as 2.73 µg/mL, the 6-cyclopropyl variant represents a logical next-generation scaffold for antitubercular drug discovery [1]. The cyclopropyl group may enhance mycobacterial cell wall permeability and target engagement with the DprE1 enzyme, as suggested by molecular docking studies of related benzo[b]thiophene-1,3-diketones and flavones . The methyl ester handle further enables rapid diversification to optimize selectivity indices against human cell lines (HeLa, Panc-1, THP-1).

Neuronal Nicotinic Acetylcholine Receptor (α7 nAChR) Ligand Design

A closely related 6-cyclopropylbenzo[b]thiophene-2-carboxamide (BindingDB BDBM322298; Ki = 210 nM for human α7 nAChR) demonstrates that the 6-cyclopropylbenzothiophene scaffold achieves sub-micromolar affinity for this CNS target while maintaining >100-fold selectivity over 5-HT₃ receptors (Ki > 10,000 nM) [1]. This precedent validates procurement of methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate as a key intermediate for synthesizing and optimizing α7 nAChR-targeted carboxamide ligands for cognitive disorder indications, where the cyclopropyl group's metabolic stability advantage may translate to improved brain penetration and reduced clearance compared to non-cyclopropyl analogs .

Cyclopropyl-Thiophene Methodology Development and Building Block Supply

For synthetic chemistry groups developing palladium-catalyzed cross-coupling methodologies for cyclopropylthiophene synthesis, this compound serves as both a methodology substrate and a high-value product. The optimized Suzuki–Miyaura coupling conditions described for related cyclopropylthiophene esters (Pd(OAc)₂ 0.5–1 mol%, SPhos 1–2 mol%, K₃PO₄, PhMe/H₂O, 90 °C, 2 h; yields 77–93%) provide a validated synthetic route that can be directly adapted for scale-up production of this building block [1]. Its commercial availability at ≥97% purity (Leyan, MolCore) with batch-specific quality assurance documentation further supports its use as a standardized starting material in parallel synthesis and library production workflows .

Quote Request

Request a Quote for Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.